Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-b-D-glucopyranoside

Description

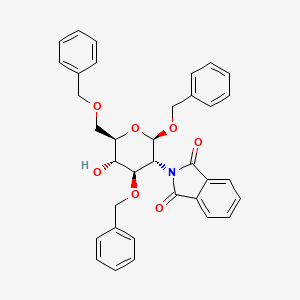

Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-β-D-glucopyranoside (CAS: 80035-36-5) is a protected glucopyranoside derivative widely used in carbohydrate chemistry. Its structure features:

- Phthalimido group at position 2: Provides nitrogen protection, enhancing stability during synthetic reactions.

- Benzyl groups at positions 3 and 6: These ether-based protecting groups prevent unwanted side reactions and direct regioselectivity during glycosylation.

- β-D-Glucopyranoside core: Serves as a scaffold for synthesizing complex oligosaccharides and glycoconjugates.

Properties

IUPAC Name |

2-[(2R,3R,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H33NO7/c37-31-29(23-40-20-24-12-4-1-5-13-24)43-35(42-22-26-16-8-3-9-17-26)30(32(31)41-21-25-14-6-2-7-15-25)36-33(38)27-18-10-11-19-28(27)34(36)39/h1-19,29-32,35,37H,20-23H2/t29-,30-,31-,32-,35-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHWITVEJRNKIS-PVEIOGNQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H33NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-b-D-glucopyranoside involves several steps. One common synthetic route includes the protection of hydroxyl groups, followed by the introduction of the phthalimido group. The benzyl groups are then added through benzylation reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions . Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The benzyl and phthalimido groups can be substituted under specific conditions using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used but may include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of benzyl 2-deoxy-2-phthalimido-3,6-di-O-benzyl-β-D-glucopyranoside exhibit significant antitumor properties. These compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that modifications in the phthalimido group can enhance cytotoxicity against various cancer cell lines, making these compounds valuable in developing new anticancer therapies .

Antiviral Properties

The compound has also been explored for its antiviral activity. Its structure allows it to interact with viral proteins, potentially inhibiting viral replication. Experimental results suggest that certain derivatives can effectively block viral entry into host cells, providing a promising avenue for antiviral drug development .

Glycosylation Reactions

Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-β-D-glucopyranoside serves as an important glycosyl donor in synthetic organic chemistry. It is utilized in the formation of glycosidic bonds due to its stability and reactivity under mild conditions. The compound's ability to participate in glycosylation reactions facilitates the synthesis of complex oligosaccharides and glycoconjugates, which are crucial for studying carbohydrate biology and developing carbohydrate-based therapeutics .

Synthesis of Glycoconjugates

Building Block for Glycoproteins

This compound is employed as a building block for synthesizing glycoproteins and glycolipids. Its functional groups allow for selective modifications that can be tailored to produce specific glycosidic linkages essential for biological activity. The synthesis of glycoconjugates is vital in vaccine development and targeting specific cellular pathways in therapeutic applications .

Case Studies

Mechanism of Action

The mechanism of action of Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The phthalimido group is known to interact with proteins and enzymes, potentially inhibiting their activity. The benzyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications:

Protecting Group Chemistry :

- Phthalimido vs. Acetamido : The phthalimido group (in the main compound) offers superior stability under acidic conditions compared to acetamido derivatives, making it ideal for multi-step synthesis.

- Benzyl vs. Acetyl : Benzyl groups (3,6-di-O-benzyl) provide steric protection and are inert under basic conditions, whereas acetyl groups (in tri-O-acetyl analogs) are labile and facilitate rapid glycosylation.

Synthetic Utility :

- The main compound’s 3,6-di-O-benzyl groups allow selective functionalization at positions 4 and 2, critical for branching in oligosaccharides.

- Benzylidene-protected analogs (e.g., CAS 80035-34-3) enable regioselective deprotection, useful for sequential glycosylation.

Biological Relevance :

Biological Activity

Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-β-D-glucopyranoside is a glycoside compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities reported in the literature.

Chemical Structure and Properties

The compound has a molecular formula of CHNO with a molecular weight of 579.64 g/mol. The structure features multiple benzyl groups and a phthalimido moiety, contributing to its unique properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 579.64 g/mol |

| CAS Number | 80035-36-5 |

| Synonyms | Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-β-D-glucopyranoside |

Synthesis

The synthesis of Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-β-D-glucopyranoside typically involves glycosylation reactions using appropriate glycosyl donors and acceptors. The use of catalysts such as TMSOTf (trimethylsilyl trifluoromethanesulfonate) has been reported to enhance yields in similar glycoside syntheses .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various glycosides, suggesting that Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-β-D-glucopyranoside may exhibit similar effects. For instance, derivatives of diosgenyl β-D-glycosaminosides have shown significant activity against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), indicating potential for this compound in treating resistant bacterial strains .

Anticancer Properties

Research into related compounds has indicated potential anticancer properties. Glycosides often exhibit selective cytotoxicity towards cancer cells while sparing normal cells. Studies on similar structures have demonstrated inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines .

Enzyme Inhibition

Glycosides are known to interact with various enzymes, potentially serving as inhibitors or modulators. The specific interactions of Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-β-D-glucopyranoside with enzymes such as glycosidases or kinases could be an area for future research to elucidate its mechanism of action.

Case Studies

- Antibacterial Efficacy : A study evaluating the antibacterial activity of diosgenyl derivatives found that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics, suggesting that Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-β-D-glucopyranoside may possess comparable or superior antibacterial properties .

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that related glycosides induced significant cell death at specific concentrations, warranting further investigation into the cytotoxic effects of Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-β-D-glucopyranoside .

Q & A

Q. What are the key considerations for selecting orthogonal protecting groups in the synthesis of Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-β-D-glucopyranoside?

The synthesis requires strategic use of protecting groups to ensure regioselective functionalization. Phthalimido at C-2 provides stability against nucleophilic attacks during glycosylation, while benzyl groups at C-3 and C-6 are commonly used for their resistance to acidic/basic conditions and compatibility with glycosyl donors. Acetyl groups (e.g., in ) are often employed for temporary protection due to their ease of removal under mild basic conditions. Critical factors include steric hindrance, compatibility with reaction steps (e.g., glycosylations, deprotections), and spectroscopic differentiation (e.g., NMR for monitoring) .

Q. How can the purity and stereochemistry of this compound be validated post-synthesis?

Purity is typically assessed via HPLC or TLC with UV/fluorescence detection. Stereochemical integrity is confirmed using and NMR, focusing on anomeric proton coupling constants ( for β-configuration). For example, reports for α-linked intermediates, highlighting the importance of NMR analysis. High-resolution mass spectrometry (HRMS) further validates molecular weight and isotopic patterns .

Q. What glycosylation strategies are effective for coupling this compound to oligosaccharide acceptors?

Trichloroacetimidate donors ( ) or thioglycosides ( ) are commonly used. Activation with Lewis acids (e.g., TMSOTf) under anhydrous conditions ensures efficient coupling. For example, describes using 2,6-dimethylpyridinium perchlorate to drive β-selective glycosylation. Monitoring reaction progress via TLC and quenching with aqueous bicarbonate are standard practices .

Advanced Research Questions

Q. How can conflicting NMR data on regioselectivity in glycosylation reactions be resolved?

Discrepancies in regioselectivity (e.g., C-3 vs. C-4 coupling) may arise from donor/acceptor reactivity or solvent effects. Use of 2D NMR (e.g., HSQC, NOESY) clarifies linkage positions. For instance, employs NOESY to confirm (1→3) and (1→6) linkages in oligosaccharides. Computational modeling (DFT) of transition states can further rationalize observed selectivities .

Q. What enzymatic assays are suitable for studying this compound as a substrate for glycosyltransferases?

Fluorescently labeled analogs (e.g., 4-methylumbelliferyl derivatives) enable real-time monitoring of enzymatic activity. highlights its use in glycosidase/transferase assays, where acetylated intermediates are deprotected in situ. Kinetic parameters (, ) can be derived via LC-MS or fluorometric assays. For example, β-1,4-galactosyltransferases show specificity for benzyl-protected glucosamine derivatives .

Q. What challenges arise in scaling up the synthesis for in vivo studies, and how are they mitigated?

Scalability issues include low yields in glycosylation steps and purification bottlenecks. addresses this via iterative column chromatography and crystallization from chloroform-ether. Fluorinated tags ( ) improve solubility and simplify purification. Stability studies (e.g., pH, temperature) are critical for ensuring compound integrity in biological assays .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.